molecular formula C7H8ClN3O B13963308 Benzenecarboximidamide, 2-amino-5-chloro-N-hydroxy-

Benzenecarboximidamide, 2-amino-5-chloro-N-hydroxy-

Cat. No.: B13963308
M. Wt: 185.61 g/mol
InChI Key: WNJARKRSGJAYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenecarboximidamide, 2-amino-5-chloro-N-hydroxy- is a chemical compound with the molecular formula C7H8ClN3O. It is known for its unique structure, which includes an amino group, a chloro substituent, and a hydroxy group attached to the benzenecarboximidamide core.

Preparation Methods

The synthesis of Benzenecarboximidamide, 2-amino-5-chloro-N-hydroxy- typically involves the following steps:

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Benzenecarboximidamide, 2-amino-5-chloro-N-hydroxy- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

Benzenecarboximidamide, 2-amino-5-chloro-N-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 2-amino-5-chloro-N-hydroxy- involves its interaction with specific molecular targets. For instance, its inhibitory effect on carbonic anhydrase IX is achieved by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Benzenecarboximidamide, 2-amino-5-chloro-N-hydroxy- can be compared with other similar compounds, such as:

The uniqueness of Benzenecarboximidamide, 2-amino-5-chloro-N-hydroxy- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

2-amino-5-chloro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H8ClN3O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,9H2,(H2,10,11)

InChI Key

WNJARKRSGJAYGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=NO)N)N

Origin of Product

United States

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